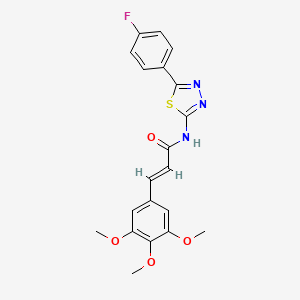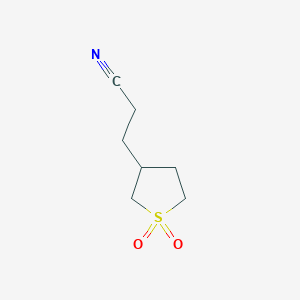![molecular formula C11H15N3O2 B2758812 2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide CAS No. 1095587-66-8](/img/structure/B2758812.png)
2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound is used as a building block for synthesizing thiazolo[3,2-a]pyrimidinone products, demonstrating its utility in creating ring-annulated structures. This process involves the formation of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide and its subsequent reactions.Molecular Structure Analysis
The molecular formula of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide is C16H17N3O2, and its molecular weight is 283.33 g/mol.Chemical Reactions Analysis
The compound was used in a Ru (II)-dm-Pheox catalyzed N-H insertion reaction, demonstrating its role in synthesizing α-aminoamides, a class of compounds with significant chemical and pharmaceutical importance. The compound’s synthesis has been achieved through ZnO-NP catalyzed Ugi-type reactions in aqueous media.Physical And Chemical Properties Analysis
While specific studies on the physical properties of “2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide” were not found, research on related compounds can provide general insights.Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Structural Analysis
Research has delved into the synthesis of compounds structurally related to "2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide," exploring their chemical properties and reactivity. For instance, the study of polymethylene chains terminally substituted with different functional groups has revealed insights into the structural requirements for achieving desired chemical activities, emphasizing the importance of a balance between hydrophilic and hydrophobic portions in the molecules (Reuben et al., 1978).
Novel Reaction Mechanisms
Investigations into novel reaction mechanisms, such as the cyclization processes involving methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, have broadened understanding of how certain functional groups interact under specific conditions, leading to the formation of complex structures with potential therapeutic applications (Ukrainets et al., 2014).
Biological and Pharmacological Activities
Antitumor and Antimicrobial Activities
Studies on derivatives of "2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide" have shown promising antitumor and antimicrobial properties. For example, the antitumor activity of homo-aza-steroidal esters and their interaction with cellular components highlight the compound's potential in cancer research and therapy (Catsoulacos & Catsoulacos, 1993). Additionally, the development of novel ratiometric fluorescent probes based on reactions with methylglyoxal offers tools for diagnosing and studying diseases related to glycation end products (Wang et al., 2019).
Mechanistic Insights into Biological Processes
Research into the cyclopalladation of aniline derivatives provides valuable insights into steric and electronic factors influencing biological interactions, which can inform the design of more effective drugs and therapeutic agents (Mossi et al., 1992).
Potential Therapeutic Applications
Treatment of Viral Infections
The synthesis and evaluation of novel anilidoquinoline derivatives, including their antiviral and antiapoptotic effects, underscore the potential of "2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide" derivatives in treating viral infections such as Japanese encephalitis, highlighting the compound's relevance in antiviral research (Ghosh et al., 2008).
Mechanism of Action
While specific studies on the mechanism of action of “2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide” were not found, research on related compounds can provide general insights.
Safety and Hazards
properties
IUPAC Name |
2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-10(15)7-13-8-11(16)14-9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3,(H,12,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCHHVQHGOEOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNCC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-3-{[methyl(prop-2-yn-1-yl)amino]methyl}benzamide](/img/structure/B2758730.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2758732.png)
![N,N-dimethyl(2-{[2-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2758733.png)
![2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid](/img/structure/B2758734.png)



![3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758740.png)

![2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2758746.png)



![4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine](/img/structure/B2758752.png)